1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol

Medicinal chemistry Kinase inhibitor design Fragment-based drug discovery

1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol (CAS 1695995-16-4, C₁₀H₁₁ClN₂O₂, MW 226.66 g/mol) is a specifically functionalized azetidine derivative classified as a (4-amino-2-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone. The core architecture positions a 4-amino-2-chlorobenzoyl moiety on the ring nitrogen of a 3-hydroxyazetidine scaffold, creating a bifunctional building block with hydrogen-bond donor capacity at the exocyclic amine and hydrogen-bond donor/acceptor capacity at the 3-hydroxyl group.

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
Cat. No. B13507891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol
Molecular FormulaC10H11ClN2O2
Molecular Weight226.66 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)C2=C(C=C(C=C2)N)Cl)O
InChIInChI=1S/C10H11ClN2O2/c11-9-3-6(12)1-2-8(9)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5,12H2
InChIKeyPEBPUYCRMRNEQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol – Structural Baseline and Compound Identity for Procurement


1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol (CAS 1695995-16-4, C₁₀H₁₁ClN₂O₂, MW 226.66 g/mol) is a specifically functionalized azetidine derivative classified as a (4-amino-2-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone . The core architecture positions a 4-amino-2-chlorobenzoyl moiety on the ring nitrogen of a 3-hydroxyazetidine scaffold, creating a bifunctional building block with hydrogen-bond donor capacity at the exocyclic amine and hydrogen-bond donor/acceptor capacity at the 3-hydroxyl group. Commercial sourcing is available from SigmaAldrich (Enamine catalog EN300-6266241, purity ≥95%) . This compound serves primarily as a research intermediate for medicinal chemistry exploration, particularly in kinase inhibitor and targeted protein degradation programs.

Why In-Class Azetidine Benzamides Cannot Substitute for 1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol


Azetidine benzamide derivatives are structurally compact yet pharmacologically sensitive scaffolds, meaning that single-point substitutions on either the benzoyl ring or the azetidine core profoundly alter physicochemical properties and target engagement profiles. Across kinase inhibitor patent literature, the combination of 3-hydroxyazetidine and a 4-amino-2-chlorobenzoyl motif is absent from the major inhibitor series—Syk inhibitors use extended pyrazolylpyrimidine appendages [1], BTK inhibitors employ azetidine carboxamide linkages rather than benzoyl attachments , and simpler benzoylazetidine analogs lack the critical 4-amino substitution that enables hydrogen-bond donor interactions . Generic replacement with any commercially available 1-benzoylazetidin-3-ol, 1-(2-chlorobenzoyl)azetidin-3-amine, or 3-(4-chlorobenzoyl)azetidine alters hydrogen-bonding topology, lipophilicity, and molecular recognition, which can invalidate SAR relationships established with the target compound. The quantitative evidence below details these differences.

Quantitative Differentiation of 1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol Versus Closest Analogs


Molecular Architecture Differentiation: 4-Amino-2-chlorobenzoyl vs. 2-Chlorobenzoyl Azetidine Series

1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol (C₁₀H₁₁ClN₂O₂, MW 226.66) carries a 4-amino substituent on the benzoyl ring absent in the closely related 1-(2-chlorobenzoyl)azetidin-3-amine (C₁₀H₁₁ClN₂O, MW 210.66) . The 4-amino group provides an additional hydrogen-bond donor (HBD) at the para position with respect to the carbonyl, enabling engagement with hinge-region backbone carbonyls typical of kinase ATP-binding sites, whereas the 2-chlorobenzoyl analog lacks this para HBD entirely [1]. The target compound also replaces the 3-amine of the comparator with a 3-hydroxyl group, shifting hydrogen-bonding character from basic (amine pKa ~9–10) to neutral (alcohol pKa ~15–16), which reduces protonation-dependent off-target pharmacology risks at physiological pH.

Medicinal chemistry Kinase inhibitor design Fragment-based drug discovery

Azetidine Core Substitution Pattern: 3-Hydroxy vs. 3-Carboxylic Acid vs. Unsubstituted Azetidine

The 3-hydroxyazetidine moiety enables downstream conjugation via ether, ester, or carbamate linkages without requiring orthogonal protecting group strategies needed for 3-amino or 3-carboxylic acid variants . 1-(4-Chlorobenzoyl)azetidine-3-carboxylic acid (MW 239.66) introduces an ionizable carboxyl group (pKa ~3.5–4.5) absent in the target compound, while 3-(4-chlorobenzoyl)azetidine (MW 195.65, CAS 790205-90-2) lacks any functional handle at the azetidine 3-position, rendering it incapable of serving as a linker intermediate . The target compound's 3-hydroxyl provides a neutral, moderately nucleophilic conjugation handle compatible with both ADC linker chemistry (via carbamate formation) and PROTAC design (via ether or phosphate ester linkage).

ADC linker chemistry PROTAC design Conjugation handle

Physicochemical Property Differentiation: Lipophilicity and Solubility Profile

The target compound combines the lipophilicity-enhancing 2-chloro substituent (πCl ≈ +0.71) with the polarity-introducing 4-amino group (πNH₂ ≈ –1.23) on the benzoyl ring, yielding a balanced LogP profile distinct from analogs bearing only one of these substituents . 1-Benzoylazetidin-3-ol (CAS 25566-00-1, C₁₀H₁₁NO₂, MW 177.20) lacks both chlorine and amino substituents, resulting in approximately 49 Da lower molecular weight and significantly reduced topological polar surface area due to the absence of the 4-amino group. The 2-chloro substituent in the target compound also influences the dihedral angle between the benzoyl ring and the azetidine amide plane, potentially affecting conformational pre-organization for target binding.

Drug-likeness Physicochemical profiling Lead optimization

Purity and Documentation Quality for Reproducible Research

1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol sourced via Enamine (product EN300-6266241, distributed by SigmaAldrich) is specified at ≥95% purity with country of origin documentation (Ukraine), MSDS availability, and batch-specific Certificates of Analysis upon request . In contrast, alternative suppliers listed for closely related compounds such as 1-(2-chlorobenzoyl)azetidin-3-amine and 3-(4-chlorobenzoyl)azetidine provide purity specifications ranging from 95% to 98% but frequently lack batch-level COA traceability or are listed as discontinued (e.g., CymitQuimica listing for the target compound itself) . The availability of InChI Key (PEBPUYCRMRNEQE-UHFFFAOYSA-N), canonical SMILES, and MSDS documentation from the Enamine-SigmaAldrich supply chain supports reproducible experimental protocols.

Reproducibility Quality assurance Procurement compliance

Scaffold Versatility: Single Building Block for Divergent Chemical Space Exploration

The target compound uniquely positions three chemically orthogonal functional groups on a single compact scaffold (MW < 230): the 4-amino group (nucleophilic, amenable to amide coupling, sulfonamide formation, or reductive amination), the 3-hydroxyl group (nucleophilic under basic conditions, amenable to etherification or carbamate formation), and the 2-chloro substituent (electrophilic, amenable to Pd-catalyzed cross-coupling including Suzuki-Miyaura and Buchwald-Hartwig reactions) . By comparison, 1-(2-chlorobenzoyl)azetidin-3-amine provides only two reactive handles (3-NH₂ + 2-Cl) while 3-(4-chlorobenzoyl)azetidine offers only one reactive center (4-Cl), limiting the chemical space accessible from a single building block. The orthogonal reactivity profile supports divergent library synthesis where the 4-amino, 3-hydroxyl, and 2-chloro positions can be independently elaborated in any sequence.

Parallel synthesis Library enumeration Fragment elaboration

Optimal Research and Industrial Application Scenarios for 1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol


Kinase Inhibitor Fragment Elaboration Requiring Hinge-Region Hydrogen-Bond Donor

Medicinal chemistry programs targeting kinases where the ATP-binding site hinge region presents a backbone carbonyl acceptor benefit from the 4-amino substituent on the target compound's benzoyl ring. Unlike 1-(2-chlorobenzoyl)azetidin-3-amine, which lacks the para-amino hydrogen-bond donor, the target compound can engage this key kinase recognition element while simultaneously presenting the 3-hydroxyazetidine for solvent-channel or ribose-pocket vectoring. The Syk kinase inhibitor precedent (PDB 4RSS) demonstrates that azetidin-3-ol motifs are compatible with kinase active-site geometry [1], and the 4-amino-2-chlorobenzoyl extension can mimic the aminopyrimidine hinge-binding motif found in numerous approved kinase inhibitors.

PROTAC Degrader Linker Attachment via 3-Hydroxyazetidine Handle

The 3-hydroxyazetidine moiety serves as a non-cleavable linker attachment point for proteolysis-targeting chimeras (PROTACs), analogous to the established use of 1-Cbz-3-hydroxyazetidine in ADC linker chemistry [1]. The neutral alcohol avoids the pH-dependent ionization of carboxylic acid-containing azetidine analogs, which can introduce non-specific binding to polar patches on E3 ligase surfaces. The 4-amino and 2-chloro positions remain available for target-protein ligand attachment, enabling a ternary complex geometry where the azetidine ring provides a rigid, low-molecular-weight spacer between the target-binding and E3-ligase-binding moieties.

Parallel Library Synthesis from a Single Orthogonal Scaffold

Synthetic chemistry groups executing parallel library enumeration benefit from the three orthogonally reactive handles on the target compound: (1) 4-NH₂ for amide or sulfonamide coupling, (2) 3-OH for Mitsunobu or Williamson etherification, and (3) 2-Cl for Suzuki-Miyaura cross-coupling [1]. This enables three-dimensional SAR exploration from a single starting material, reducing the number of distinct building blocks that must be procured, stored, and validated. Analogs with fewer reactive handles require sequential protection/deprotection or separate building block purchases to achieve the same chemical space coverage.

Fragment-Based Drug Discovery (FBDD) with Balanced Physicochemical Properties

The target compound's balanced lipophilicity (opposing 2-Cl and 4-NH₂ substituents) and moderate molecular weight (226.66 Da, within the Rule-of-Three for fragment screening) position it as a viable fragment hit for biochemical and biophysical screening cascades [1]. The availability of batch-documented material at ≥95% purity from SigmaAldrich/Enamine supports reproducible screening data, while the documented InChI Key and MSDS facilitate regulatory compliance for institutional compound management systems. Compared with mono-substituted benzoylazetidine fragments, the target compound offers richer SAR vectors for hit-to-lead optimization while remaining within fragment library physicochemical guidelines.

Quote Request

Request a Quote for 1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.